molecular formula C7H13NO2S B12438219 Ethyl 2-(3-aminothietan-3-YL)acetate

Ethyl 2-(3-aminothietan-3-YL)acetate

Cat. No.: B12438219
M. Wt: 175.25 g/mol
InChI Key: NVHMSYJQAFHFMN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminothietan-3-yl)acetate is an organic compound with the molecular formula C7H13NO2S It is a derivative of thietane, a four-membered sulfur-containing ring, and features an ethyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminothietan-3-yl)acetate typically involves the reaction of ethyl 2-(oxetan-3-ylidene)acetate with an appropriate amine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminothietan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminothietan-3-yl)acetate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino group may facilitate binding to active sites, while the ester group could undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-aminothietan-3-yl)acetate is unique due to its combination of a thietane ring and an amino group, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-(3-aminothietan-3-YL)acetate is a compound of significant interest due to its unique structural features, which include a thietane ring and an amino group. This combination suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₇H₁₃NOS
  • Molecular Weight : 157.25 g/mol

The compound is typically synthesized as a colorless liquid or solid, exhibiting moderate volatility and solubility in organic solvents. The presence of the thietane ring contributes to its unique reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds with thietane structures, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, likely due to the compound's ability to disrupt microbial cell functions.
  • Antitumor Properties : The compound may possess anticancer activity, although specific studies are needed to elucidate its mechanisms and effectiveness against different cancer cell lines.
  • Anti-inflammatory Effects : The amino group may enhance interactions with biological targets, possibly leading to anti-inflammatory effects.

The precise mechanism of action for this compound is not yet fully understood. However, it is hypothesized that:

  • The amino group facilitates binding to specific molecular targets, such as enzymes or receptors.
  • The ester functionality may undergo hydrolysis, releasing active metabolites that exert biological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacteria,
AntitumorPotential activity in cancer cells,
Anti-inflammatoryPossible reduction in inflammation,

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
  • Antitumor Activity :
    In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors. Further research is required to explore its mechanisms and optimize its therapeutic potential.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reaction with Amines : Typically involves reacting ethyl 2-(oxetan-3-ylidene)acetate with an appropriate amine under controlled conditions.

Table 2: Synthesis Overview

MethodDescription
Reaction with AmineEthyl acetate reacts with thietane derivatives under specific conditions.
Industrial ProductionOptimization of laboratory methods for large-scale synthesis is necessary.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

ethyl 2-(3-aminothietan-3-yl)acetate

InChI

InChI=1S/C7H13NO2S/c1-2-10-6(9)3-7(8)4-11-5-7/h2-5,8H2,1H3

InChI Key

NVHMSYJQAFHFMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CSC1)N

Origin of Product

United States

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